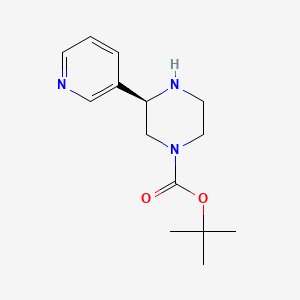
4,4',4'',4'''-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid is an organic compound with the molecular formula C30H20O8 It is a derivative of benzoic acid and is characterized by its four benzoic acid groups attached to a central ethane-1,1,2,2-tetrayl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid typically involves the reaction of ethane-1,1,2,2-tetrayl-tetrabenzaldehyde with an oxidizing agent. One common method is the oxidation of the aldehyde groups to carboxylic acid groups using potassium permanganate (KMnO4) under acidic conditions. The reaction is carried out in a solvent such as acetone or water, and the temperature is maintained at around 60-70°C.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The starting material, ethane-1,1,2,2-tetrayl-tetrabenzaldehyde, is fed into the reactor along with the oxidizing agent, and the reaction mixture is continuously stirred and heated to the desired temperature.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid.
Reduction: 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as resins and coatings.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, improving their bioavailability. The molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzaldehyde: The precursor to 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid, differing by the presence of aldehyde groups instead of carboxylic acids.
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol: A similar compound with hydroxyl groups instead of carboxylic acids.
Uniqueness
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid is unique due to its four carboxylic acid groups, which provide multiple sites for further chemical modification. This makes it a versatile building block for the synthesis of a wide range of derivatives and polymers with diverse properties and applications.
Properties
Molecular Formula |
C30H22O8 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
4-[1,2,2-tris(4-carboxyphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C30H22O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
RWNNVWBNJBRMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)C(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


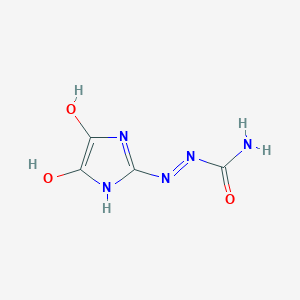
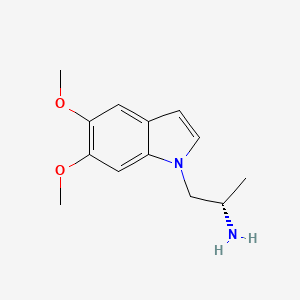
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)


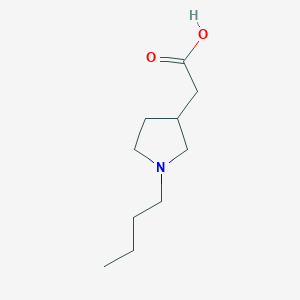
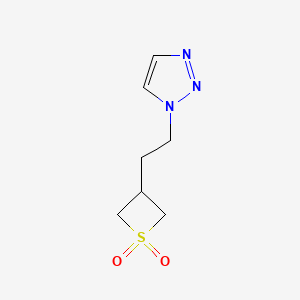


![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)


